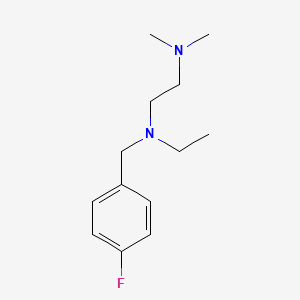

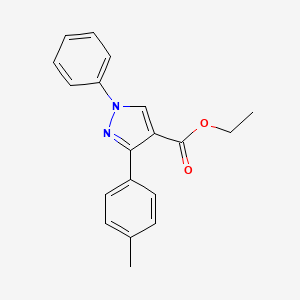

![molecular formula C9H13N3O2S B5756929 ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)

ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate, also known as EPTC, is a selective herbicide that is commonly used in agriculture to control weeds. It belongs to the thiadiazole family of herbicides and is known for its effectiveness in controlling grassy and broadleaf weeds in various crops, including corn, soybeans, and potatoes.

Wirkmechanismus

Ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate works by inhibiting the growth of weeds by interfering with the biosynthesis of lipids and proteins. It targets the root system of the weeds and prevents them from growing. ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate is selective in its action and does not affect the growth of crops.

Biochemical and physiological effects:

ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate is a useful tool for studying the behavior of herbicides in the environment. It is relatively easy to synthesize and has a well-defined chemical structure. However, its use in lab experiments is limited by its low solubility in water and its potential to adsorb to soil particles.

Zukünftige Richtungen

There are several areas of research that could be explored in the future regarding ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate. These include:

1. Developing new synthesis methods to improve the yield and purity of ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate.

2. Investigating the potential of ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate as a pre-emergent herbicide in different crops.

3. Studying the impact of ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate on soil microbial communities and its potential to affect soil fertility.

4. Investigating the potential of ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate as a tool for weed management in organic farming systems.

5. Developing new formulations of ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate that are more effective and less harmful to the environment.

Conclusion:

In conclusion, ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate is a selective herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It is synthesized from ethyl carbamate and 1-methyl-1-propenyl thiourea and works by inhibiting the growth of weeds by interfering with the biosynthesis of lipids and proteins. ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate has low toxicity to humans and animals but can cause skin irritation and eye damage. Its use in lab experiments is limited by its low solubility in water and potential to adsorb to soil particles. Future research directions include developing new synthesis methods, investigating its potential as a pre-emergent herbicide, studying its impact on soil microbial communities, and developing new formulations that are more effective and less harmful to the environment.

Synthesemethoden

Ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate is synthesized from ethyl carbamate and 1-methyl-1-propenyl thiourea. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The final product is a white crystalline solid that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its herbicidal properties and its impact on the environment. It has been used as a model compound to study the behavior of thiadiazole herbicides in soil, water, and plants. ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate has also been used to investigate the metabolism and degradation of herbicides in the environment.

Eigenschaften

IUPAC Name |

ethyl N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-4-6(3)7-11-12-8(15-7)10-9(13)14-5-2/h4H,5H2,1-3H3,(H,10,12,13)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPQPGPPIPLVRZ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NN=C(S1)C(=CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=NN=C(S1)/C(=C/C)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5756855.png)

![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)

![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)

![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)

![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)

![(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5756944.png)